1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClF2NO and a molecular weight of 209.62 g/mol. This compound features a difluoromethoxy group attached to a phenyl ring, along with an amine group that is protonated to form the hydrochloride salt. It is classified as an organic compound and is utilized in various scientific and industrial applications, particularly in medicinal chemistry and organic synthesis.
The synthesis of 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride typically involves several key steps:
Industrial production methods may optimize these steps for large-scale synthesis, employing continuous flow reactors and automated processes to ensure high yield and purity. Common solvents used in these reactions include dichloromethane and ethanol, while catalysts such as palladium on carbon may be utilized to enhance reaction efficiency.
The molecular structure of 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride can be represented by its canonical SMILES notation: C1=CC(=CC(=C1)OC(F)(F))CN.Cl. The InChI Key for this compound is KISMEIDIHLMTCQ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
The compound's structure features:
1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include organic solvents, specific temperature ranges, and pressure conditions tailored to optimize yield and selectivity.
The mechanism of action for 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, which leads to changes in their function. The precise pathways involved depend on the specific biological application being studied .
Relevant analyses include infrared spectroscopy and nuclear magnetic resonance spectroscopy, which confirm the functional groups present in the compound .
1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride has several scientific uses:
The compound's distinct structure allows it to play a significant role in various research fields, making it valuable for both academic and industrial applications .
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1